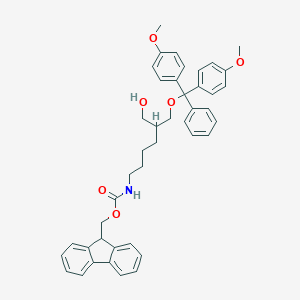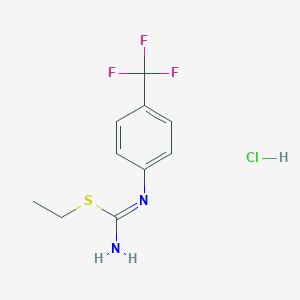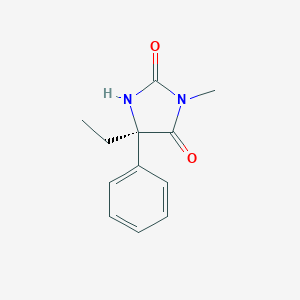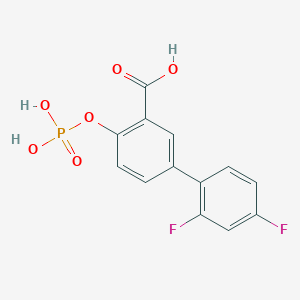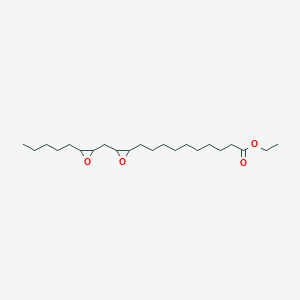![molecular formula C22H29N3O7 B014138 N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate CAS No. 125559-00-4](/img/structure/B14138.png)
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate
Übersicht
Beschreibung
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is a sulfhydryl and amino reactive heterobifunctional protein crosslinking reagent .
Physical And Chemical Properties Analysis
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate has a molecular formula of C22H29N3O7 and a molecular weight of 447.5 g/mol .Wissenschaftliche Forschungsanwendungen
Enzyme Labeling of Antibodies
Scientific Field
Biochemistry and Immunology
Summary of the Application
LC-SMCC is an ideal reagent for enzyme labeling of antibodies . In this application, both the enzyme activity and antibody specificity can be preserved .
Methods of Application
The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows the enzyme to be covalently attached to the antibody, preserving the activity of both.
Results or Outcomes
The result is a labeled antibody that retains its specificity and the enzyme’s activity, allowing it to be used in various immunoassays .
Creation of Bioconjugates
Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
LC-SMCC can be used to create specific bioconjugates via one- or two-step crosslinking reactions .
Methods of Application
The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows the creation of bioconjugates, which are molecules that have been covalently joined for the purpose of studying molecular interactions.
Results or Outcomes
The result is a bioconjugate that can be used in a variety of research applications, including the study of protein-protein interactions, drug delivery, and diagnostic testing .
Creation of Maleimide-Activated Carrier Proteins
Summary of the Application
LC-SMCC can be used to create sulfhydryl-reactive, maleimide-activated carrier proteins for coupling haptens .
Methods of Application
The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows the creation of maleimide-activated carrier proteins, which can then be used to couple haptens.
Results or Outcomes
The result is a hapten-carrier protein conjugate that can be used in various immunological applications, such as the production of antibodies against small molecules .
Protein-Protein Crosslinking
Summary of the Application
LC-SMCC is often used in protein-protein crosslinking . This involves creating covalent bonds between two proteins, which can be useful in studying protein interactions or creating protein complexes for therapeutic purposes .
Methods of Application
The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows the creation of protein-protein crosslinks.
Results or Outcomes
The result is a protein-protein conjugate that can be used in a variety of research applications, including the study of protein-protein interactions and the development of therapeutic protein complexes .
Drug Delivery
Scientific Field
Pharmacology and Biochemistry
Summary of the Application
LC-SMCC can be used in the field of drug delivery to create drug-protein conjugates . These conjugates can improve the delivery of drugs to specific cells or tissues, enhancing the efficacy and reducing the side effects of the drug .
Methods of Application
The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows the creation of drug-protein conjugates.
Results or Outcomes
The result is a drug-protein conjugate that can be used in drug delivery applications. This can improve the targeting of drugs to specific cells or tissues, potentially improving the efficacy of the drug and reducing side effects .
Creation of High-Purity Maleimide-Activated Derivatives
Summary of the Application
LC-SMCC can be used to create high-purity maleimide-activated derivatives . These derivatives can be used in a variety of research applications, including the study of protein-protein interactions and the development of therapeutic protein complexes .
Methods of Application
The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows the creation of high-purity maleimide-activated derivatives .
Results or Outcomes
The result is a high-purity maleimide-activated derivative that can be used in a variety of research applications .
Maleimide Activation of Proteins
Summary of the Application
LC-SMCC can be used for maleimide activation of proteins . This involves creating covalent bonds between a protein and a maleimide group, which can be useful in studying protein interactions or creating protein complexes for therapeutic purposes .
Methods of Application
The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows the creation of maleimide-activated proteins .
Results or Outcomes
The result is a maleimide-activated protein that can be used in a variety of research applications, including the study of protein-protein interactions and the development of therapeutic protein complexes .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O7/c26-17-9-10-18(27)24(17)14-15-5-7-16(8-6-15)22(31)23-13-3-1-2-4-21(30)32-25-19(28)11-12-20(25)29/h9-10,15-16H,1-8,11-14H2,(H,23,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVODYOQUSEYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393705 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate | |
CAS RN |
125559-00-4 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



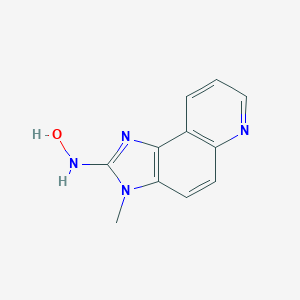
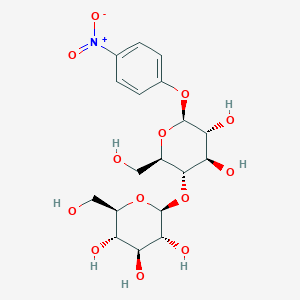
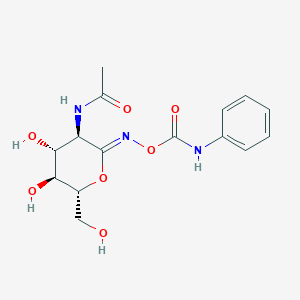
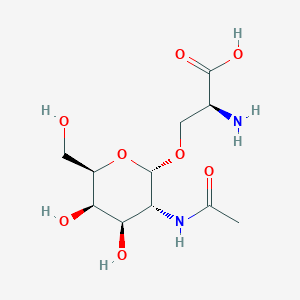
![Dibenz[a,h]acridine](/img/structure/B14076.png)
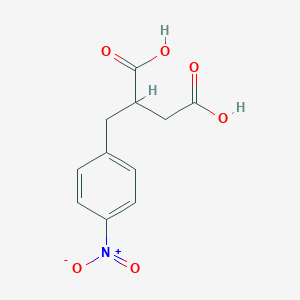
![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)
